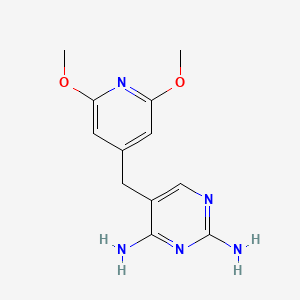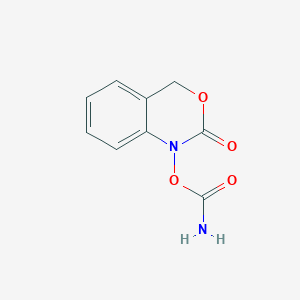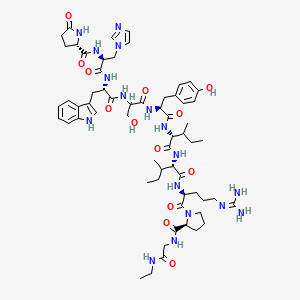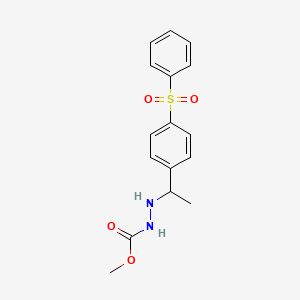![molecular formula C24H22O6 B14478767 Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate CAS No. 66012-49-5](/img/structure/B14478767.png)
Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate is an organic compound with a complex structure that includes two ester groups attached to a central phenylene ring via methyleneoxy linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate typically involves the esterification of 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methyleneoxy linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate exerts its effects depends on the specific application. In drug delivery, for example, the ester groups may undergo hydrolysis in the body to release the active drug. The methyleneoxy linkages can interact with various molecular targets, influencing the compound’s behavior and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate is unique due to its specific structural features, such as the methyleneoxy linkages and the ester groups attached to the central phenylene ring. These features confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
66012-49-5 |
|---|---|
Formule moléculaire |
C24H22O6 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
methyl 2-[[4-[(2-methoxycarbonylphenoxy)methyl]phenyl]methoxy]benzoate |
InChI |
InChI=1S/C24H22O6/c1-27-23(25)19-7-3-5-9-21(19)29-15-17-11-13-18(14-12-17)16-30-22-10-6-4-8-20(22)24(26)28-2/h3-14H,15-16H2,1-2H3 |
Clé InChI |
PVOFWKCSYMMMRF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)








![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)

